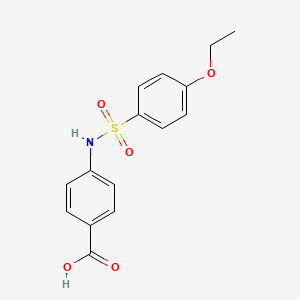

4-(4-Ethoxybenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Ethoxybenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H15NO5S. It is characterized by the presence of an ethoxy group attached to a benzenesulfonamide moiety, which is further connected to a benzoic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzenesulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethoxybenzenesulfonamido)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzenesulfonamide moiety can undergo oxidation or reduction, leading to different derivatives.

Hydrolysis: The compound can be hydrolyzed to yield 4-aminobenzoic acid and 4-ethoxybenzenesulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, hydrolysis of this compound yields 4-aminobenzoic acid and 4-ethoxybenzenesulfonic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 4-(4-Ethoxybenzenesulfonamido)benzoic acid lies in its potential as a therapeutic agent. Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrases, enzymes that play a crucial role in various physiological processes.

- Case Study: Inhibition of Carbonic Anhydrase II

- Researchers have developed sulfanilamide-diazo derivatives incorporating benzoic acid moieties, which include compounds similar to this compound. These derivatives have shown promise as selective inhibitors of human carbonic anhydrase II (hCA II), potentially reducing side effects associated with non-specific inhibition observed with traditional sulfonamides .

- Findings : The kinetic data demonstrated effective inhibition of hCA II with low micromolar Ki values, indicating strong potential for therapeutic use.

Antimicrobial Activity

The antibacterial and antifungal properties of sulfonamide compounds have been well-documented.

- Case Study: Antibacterial Activity

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and coatings.

- Application in Polymer Chemistry

- The compound can serve as a monomer for synthesizing high-performance polymers due to its sulfonamide group, which enhances thermal stability and mechanical properties. Research into polymerization techniques involving this compound could lead to innovative materials with applications in electronics and aerospace industries.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-Ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic Acid: A precursor in the synthesis of 4-(4-Ethoxybenzenesulfonamido)benzoic acid.

4-Ethoxybenzenesulfonic Acid: A product of hydrolysis of the compound.

Benzenesulfonamide Derivatives: Compounds with similar sulfonamide moieties but different substituents.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a benzenesulfonamide moiety, which confer distinct chemical and biological properties

Actividad Biológica

4-(4-Ethoxybenzenesulfonamido)benzoic acid, also known by its chemical structure C15H15NO5S, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 326916-74-9

- Molecular Formula: C15H15NO5S

- Molecular Weight: 321.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

The compound has been studied for its ability to modulate inflammatory responses. In a study involving leukotriene antagonists, derivatives similar to this compound were shown to inhibit the action of leukotrienes, which are mediators in inflammatory processes. This suggests the compound may play a role in managing conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis .

Antibacterial Activity

Preliminary studies have indicated that this compound possesses antibacterial properties. It has been tested against various bacterial strains using the Kirby-Bauer disc diffusion method, demonstrating significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The compound's structure may contribute to its interaction with bacterial cell membranes or specific intracellular targets .

Anticancer Potential

Research into the anticancer effects of benzoic acid derivatives has highlighted the potential of compounds like this compound to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against tumor cells .

The proposed mechanism of action for this compound involves its ability to interact with various biological targets:

- Leukotriene Receptors: By inhibiting leukotriene-mediated pathways, the compound may reduce inflammation.

- Bacterial Targets: The compound may disrupt bacterial cell wall synthesis or function through specific interactions with proteins involved in cell division and growth.

- Cancer Cell Pathways: It may induce apoptosis through the activation of caspases or modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

- In Vitro Studies on Cytotoxicity:

- Inflammation Models:

- Antibacterial Efficacy:

Propiedades

IUPAC Name |

4-[(4-ethoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-21-13-7-9-14(10-8-13)22(19,20)16-12-5-3-11(4-6-12)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTDMZUNVKCGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.